Cas no 1046802-02-1 (2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride)

2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride is a chemically synthesized compound featuring a pyridinylmethylamino-thiazolium chloride structure. Its key advantages include its role as an intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of neonicotinoid-class insecticides. The presence of both chloro-pyridinyl and thiazolium moieties enhances its reactivity, enabling selective functionalization for targeted applications. The compound exhibits stability under controlled conditions, facilitating handling and storage. Its structural versatility allows for further derivatization, making it valuable for research and industrial processes requiring precise molecular modifications. High purity grades are available to ensure consistency in synthetic workflows.
2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride structure
1046802-02-1 structure
Product name:2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride
CAS No:1046802-02-1
MF:C9H9Cl2N3S
MW:262.158858060837
MDL:MFCD06795602
CID:4569496

2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride Chemical and Physical Properties

Names and Identifiers

    • 2-([(6-CHLORO-3-PYRIDINYL)METHYL]AMINO)-1,3-THIAZOL-3-IUM CHLORIDE
    • 2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride
    • MDL: MFCD06795602
    • Inchi: 1S/C9H8ClN3S.ClH/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9;/h1-5H,6H2,(H,11,13);1H
    • InChI Key: HLPGKXLROKZGBX-UHFFFAOYSA-N
    • SMILES: S1C=C[NH+]=C1NCC1=CC=C(Cl)N=C1.[Cl-]

2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C148975-50mg
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride
1046802-02-1
50mg
$ 380.00 2022-06-06
TRC
C148975-25mg
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride
1046802-02-1
25mg
$ 230.00 2022-06-06
A2B Chem LLC
AI83316-1mg
N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride
1046802-02-1 >90%
1mg
$201.00 2024-04-20
abcr
AB579693-500mg
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride; .
1046802-02-1
500mg
€678.60 2024-08-02
Matrix Scientific
164249-1g
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride
1046802-02-1
1g
$1836.00 2023-09-07
Chemenu
CM484873-1g
N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride
1046802-02-1 95%
1g
$600 2023-01-04
abcr
AB579693-1g
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride; .
1046802-02-1
1g
€1312.80 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD254380-1g
N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride
1046802-02-1 95+%
1g
¥4200.0 2023-04-06
Matrix Scientific
164249-500mg
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride
1046802-02-1
500mg
$918.00 2023-09-07
Matrix Scientific
164249-5g
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride
1046802-02-1
5g
$7343.00 2023-09-07

Additional information on 2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride

Professional Introduction to Compound with CAS No. 1046802-02-1 and Product Name: 2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride

The compound with the CAS number 1046802-02-1 and the product name 2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic derivatives, specifically featuring a thiazole core structure, which is widely recognized for its broad spectrum of biological activities. The presence of a chloro-pyridine substituent and a methylamino group further enhances its pharmacological potential, making it a valuable candidate for further research and development.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to interact with various biological targets. The chloro-pyridine moiety in this compound is particularly noteworthy, as it has been shown to modulate enzyme activity and receptor binding. This feature makes it an attractive scaffold for designing novel therapeutic agents targeting conditions such as inflammation, cancer, and infectious diseases.

The methylamino group attached to the thiazole ring introduces additional functional diversity, allowing for further chemical modifications that can fine-tune the pharmacokinetic properties of the compound. This structural feature is crucial for achieving optimal drug-like characteristics, including solubility, bioavailability, and metabolic stability. The chloride salt form of the compound ensures better handling and stability during storage and transportation, which is essential for both preclinical and clinical studies.

In the context of current research, this compound has garnered attention for its potential in addressing unmet medical needs. For instance, studies have demonstrated that derivatives of thiazole can exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The 6-chloro-3-pyridinylmethylamino part of the molecule is particularly interesting because it can interact with specific binding sites on enzymes such as COX-2 (cyclooxygenase-2) and LOX (lipoxygenase), which are implicated in inflammatory responses.

Moreover, the thiazole ring itself is known to possess antimicrobial and antifungal properties, making this compound a promising candidate for developing new antibiotics or antifungals. The structural versatility of thiazole derivatives allows chemists to explore various synthetic pathways, leading to compounds with enhanced efficacy and reduced side effects. This flexibility is especially valuable in drug discovery programs where multiple iterations are often required to optimize a lead molecule.

Recent advancements in computational chemistry have also contributed to the understanding of how this compound interacts with biological targets at the molecular level. Techniques such as molecular docking and dynamic simulations have revealed that the chloro-pyridine substituent can form hydrogen bonds and hydrophobic interactions with key residues in protein targets, thereby modulating their activity. These insights are crucial for designing more effective inhibitors or agonists.

The development of new pharmaceuticals often involves rigorous testing to ensure safety and efficacy. Preclinical studies using this compound have shown encouraging results in models of inflammation and infection. The ability of the methylamino group to enhance binding affinity suggests that this compound could be a potent therapeutic agent when combined with other pharmacophores. Additionally, the stability of the chloride salt form ensures that the compound remains viable throughout various stages of drug development.

In conclusion, the compound with CAS No. 1046802-02-1 and product name 2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride represents a significant contribution to pharmaceutical chemistry. Its unique structural features, including the thiazole core, chloro-pyridine substituent, and methylamino group, make it a versatile scaffold for developing novel therapeutic agents. Ongoing research continues to uncover its potential applications in treating various diseases, highlighting its importance as a lead compound in drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1046802-02-1)2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride
A1226004
Purity:99%
Quantity:1g
Price ($):551